![molecular formula C9H11FO B1612588 1-Fluoro-4-propoxybenzene CAS No. 203511-18-6](/img/structure/B1612588.png)
1-Fluoro-4-propoxybenzene
Overview
Description
Scientific Research Applications
Synthesis and Characterization
1-Fluoro-4-propoxybenzene and its derivatives have been a subject of interest in chemical synthesis and characterization. For instance, a study reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, using commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, characterized by various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).
Analytical Chemistry
In analytical chemistry, derivatives of 1-fluoro-4-propoxybenzene have been used in assays and studies. For instance, the reaction of 1-fluoro-2,4 dinitrobenzene with amino acids was investigated for serum amino acid assays (Rapp, 1963).
Photocatalysis
Compounds structurally related to 1-Fluoro-4-propoxybenzene, such as 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, have been recognized for their applications in photocatalytic transformations. These applications are crucial in organic reactions due to their excellent redox properties and chemical stability (Shang et al., 2019).
Molecular Rearrangements
Molecular rearrangements involving fluoro-dinitrobenzene derivatives have been extensively studied. These reactions are important in understanding the mechanisms of action of certain toxicants functioning as alkylating agents (Burchfield, 1958).
Spectroscopy Studies
Spectroscopic studies of fluorobenzenes, including derivatives of 1-Fluoro-4-propoxybenzene, have been conducted to understand their molecular properties. For example, laser Raman and infrared spectra of 1-fluoro 2:4-dinitrobenzene have been investigated, providing insight into the vibrational frequencies and molecular interactions of such compounds (Ansari & Verma, 1979).
Safety and Hazards
properties
IUPAC Name |
1-fluoro-4-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDUWQADJFGPAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591704 | |
Record name | 1-Fluoro-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-propoxybenzene | |
CAS RN |
203511-18-6 | |
Record name | 1-Fluoro-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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